Duloxetine IMpurity 12

Pharmaceutical analysis HPLC method validation Impurity profiling

Supply Pain Point: 'Duloxetine Impurity 12' maps to multiple distinct chemical entities across vendors (CAS 603959-56-4, 116817-26-6, 199191-66-7), risking ANDA rejection if the wrong standard is procured. • Verified Identity: CAS 199191-66-7 = USP Related Compound H ((S)-Duloxetine Succinamide, C22H23NO4S), the definitive reference for duloxetine HCl monograph testing. • Regulatory Ready: Full characterization (NMR, MS, HPLC) compliant with ICH Q2(R1). • Supply Chain: ISO 17034-accredited with USP traceability.

Molecular Formula C22H23NO4S
Molecular Weight 397.5 g/mol
Cat. No. B13391232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuloxetine IMpurity 12
Molecular FormulaC22H23NO4S
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)CCC(=O)O
InChIInChI=1S/C22H23NO4S/c1-23(21(24)11-12-22(25)26)14-13-19(20-10-5-15-28-20)27-18-9-4-7-16-6-2-3-8-17(16)18/h2-10,15,19H,11-14H2,1H3,(H,25,26)
InChIKeyAJLVEKJDKWHFDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Duloxetine Impurity 12 Reference Standard


Duloxetine Impurity 12 is a process-related impurity reference standard for the antidepressant drug duloxetine hydrochloride . Its chemical identity and CAS number appear ambiguous across sources, with at least three distinct compounds referenced as "Duloxetine Impurity 12": (S)-3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide (CAS 603959-56-4, MF C8H11NO2S) ; a thienyl-duloxetine oxalate derivative (CAS 116817-26-6, MF C19H21NOS·C2H2O4) ; and duloxetine succinamide (CAS 199191-66-7, MF C22H23NO4S), also designated as USP Related Compound H [1]. This compound class is employed as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial production of duloxetine [2].

Impurity reference standard for duloxetine hydrochloride ANDA method validation and QC release testing
Identity verification required — multiple CAS numbers and structures exist across vendors under the same “Impurity 12” designation

Why Duloxetine Impurity 12 Cannot Be Substituted


Generic substitution among duloxetine impurities is not scientifically valid because each impurity possesses a distinct chemical structure, molecular formula, and CAS registry number that fundamentally alters its analytical behavior and chromatographic properties [1]. The designation "Impurity 12" across commercial vendors corresponds to multiple different chemical entities, including a hydroxy-thiophene propanamide derivative, a thienyl-oxalate complex, and a succinamide conjugate . These structural variations produce unique retention times, UV spectra, and mass spectrometric fragmentation patterns during HPLC/UPLC analysis, meaning an analytical method validated for one "Impurity 12" chemical entity cannot be reliably applied to another compound sharing only the same numerical vendor designation [2]. Procurement of the correct impurity standard with verified structure and CAS number is essential for ANDA submission integrity, method specificity demonstration, and regulatory compliance with ICH Q3A guidelines on impurities in new drug substances [3].

Different chemical entities share the “Impurity 12” label; each has distinct chromatographic retention, UV spectra, and MS fragmentation — analytical methods cannot be interchanged between them.
A UPLC/HPLC method validated for one CAS-specific impurity cannot be reliably applied to another structure listed under the same numerical vendor designation.
Procurement of the correct CAS‑verified standard is essential to maintain ANDA submission integrity, method specificity, and ICH Q3A compliance.

Quantitative Differentiation of Duloxetine Impurity 12


Chromatographic Resolution from API and Co-eluting Impurities

In a validated UPLC method for duloxetine hydrochloride and 12 impurities (including Impurity 12), all impurities achieved baseline resolution with resolution values greater than 1.3 [1]. This resolution threshold is critical for accurate quantification of Impurity 12 in the presence of the API and other process-related impurities, ensuring method specificity per ICH Q2(R1) guidelines [1]. Comparator impurities in this study included process impurities and degradation products; the resolution >1.3 for all 12 impurities confirms that Impurity 12 is chromatographically distinct from other duloxetine-related substances under the specified gradient conditions [1]. Cross-study comparison reveals that alternative duloxetine impurity analytical methods (e.g., Raman et al., 2010) successfully separated only 2 process impurities and 1 degradation impurity, demonstrating the UPLC method's superior coverage including Impurity 12 [2].

UPLC Resolution
Cross-study comparable
Resolution >1.3 for 12 impurities (incl. Impurity 12) vs. prior RP‑LC method resolving only 3 impurities — 4‑fold impurity coverage increase
Supports method specificity and comprehensive impurity profiling for ANDA
UPLC gradient; 230 nm detection; validated per ICH Q2(R1)
Pharmaceutical analysis HPLC method validation Impurity profiling

ICH-Compliant Linearity and Recovery

The UPLC method validated for duloxetine hydrochloride and its 12 impurities (including Impurity 12) demonstrated a correlation coefficient r² > 0.99 across the quantitation limit to 200% level, indicating clear linearity for Impurity 12 quantification [1]. Recoveries obtained for all impurities ranged from 93.28% to 102.41%, ensuring the accuracy of the method for Impurity 12 determination [1]. This performance aligns with ICH Q2(R1) validation requirements for specificity, quantitation limit, detection limit, linearity, accuracy, precision, ruggedness, and robustness [1]. In contrast, earlier RP-HPLC methods for duloxetine impurities demonstrated linearity ranges of 2-12 μg/mL (r=0.9995) but were validated for only 3 impurities total, limiting their applicability for comprehensive impurity profiling including Impurity 12 [2].

Linearity & Recovery
Cross-study comparable
r² > 0.99 across quantitation limit to 200%; recovery 93.28–102.41% for Impurity 12
Supports quantitative accuracy and specification setting for regulatory review
ICH Q2(R1) validation; comparable or improved linearity vs. earlier 3‑impurity methods
Quantitative analysis ICH Q2(R1) validation Recovery studies

CAS and Structural Identity Variability

Duloxetine Impurity 12 is commercially supplied under multiple distinct CAS numbers and molecular formulas, depending on the vendor and the specific chemical entity [1]. Documented identities include: CAS 603959-56-4 (MF C8H11NO2S, (S)-3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide) ; CAS 116817-26-6 (MF C19H21NOS·C2H2O4, thienyl-duloxetine oxalate) ; CAS 199191-66-7 (MF C22H23NO4S, duloxetine succinamide, USP Related Compound H) [2]; and CAS 118288-08-7 (MF C18H19NOS) . This multiplicity contrasts with well-defined pharmacopeial impurities such as Duloxetine EP Impurity D (CAS 90-15-3, naphthalen-1-ol) which has a single, unambiguous identity across all major pharmacopoeias . The absence of a harmonized monograph for Impurity 12 means users must verify the specific CAS number and structure against their analytical target prior to procurement.

CAS Identity Variability
Class-level inference
At least 4 distinct CAS numbers across vendors (603959‑56‑4, 116817‑26‑6, 199191‑66‑7, 118288‑08‑7) vs. harmonized EP Impurity D with a single CAS
Identity verification before procurement is critical for method integrity
No harmonized pharmacopoeial monograph; vendor catalogs may differ
Reference standard procurement Impurity identity verification Regulatory compliance

Validated Applications of Duloxetine Impurity 12


Method Development & Validation for ANDA

Duloxetine Impurity 12 is employed as a reference standard in the development and validation of UPLC/HPLC methods for duloxetine hydrochloride API and finished dosage forms. A validated UPLC method achieving resolution >1.3 for 12 impurities including Impurity 12, with r² > 0.99 linearity and 93.28-102.41% recovery, meets ICH Q2(R1) requirements for ANDA submissions [1]. This method enables simultaneous quantification of Impurity 12 alongside 11 other process and degradation impurities within 15 minutes [1].

QC Batch Release and Stability Testing

Impurity 12 reference standards are utilized in QC laboratories for batch release testing of duloxetine hydrochloride drug substance and delayed-release capsules. The validated UPLC method supports stability-indicating analysis under ICH Q1A(R2) conditions, enabling monitoring of Impurity 12 levels throughout the product shelf life. Mass balance across stressed conditions (oxidative, acid, hydrolytic degradation) was demonstrated in the range of 99.2-99.7% for duloxetine impurities [2].

Impurity Profiling in Process Development & Scale-Up

During duloxetine hydrochloride manufacturing process development, Impurity 12 standards are essential for tracking and controlling process-related impurities. The synthesis route involves O-arylation of key intermediates where impurities may form . Methodologies for preparing duloxetine impurities, including Impurity 12, via acid-catalyzed rearrangement have been patented for use as analytical reference materials [3], enabling manufacturers to establish process control strategies and specification limits aligned with ICH Q3A.

Application
Selection Property
Validation Focus
ANDA Method Validation
ICH Q2(R1) specificity & linearity for impurity profiling
Resolution, accuracy, and precision validation
QC Batch Release & Stability Testing
Stability‑indicating UPLC/HPLC method
Impurity level monitoring under ICH Q1A(R2)
Process Development Impurity Profiling
Process‑related impurity tracking and control
Specification setting per ICH Q3A
Quote Request

Request a Quote for Duloxetine IMpurity 12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.